molecular formula C2H5IO B12054500 2-Iodoethanol-1,1,2,2-d4 CAS No. 284474-46-0

2-Iodoethanol-1,1,2,2-d4

Cat. No.: B12054500
CAS No.: 284474-46-0
M. Wt: 175.99 g/mol
InChI Key: QSECPQCFCWVBKM-LNLMKGTHSA-N
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Description

Strategies for Site-Specific Deuterium (B1214612) Incorporation in Halohydrins

The creation of deuterated halohydrins like 2-Iodoethanol-1,1,2,2-d4 requires careful planning to ensure the deuterium atoms are placed at the desired positions.

A primary and effective method for synthesizing this compound involves the use of deuterated starting materials. Commercially available deuterated ethylene (B1197577) oxide (ethylene-d4 oxide) serves as a key precursor. fz-juelich.desine2020.eu The process typically involves the oligomerization of deuterated ethylene oxide using a suitable initiator. fz-juelich.de For instance, a procedure has been established for the lab-scale synthesis of deuterated polyethylene (B3416737) glycol (PEG) oligomers, which can be adapted for this purpose. This method utilizes the oligomerization of deuterated ethylene oxide with a deuterated and partially potassium-metalated ethylene glycol initiator. fz-juelich.de The resulting deuterated ethanol (B145695) can then be subjected to iodination.

Another approach starts with the production of deuterated ethylene itself. One patented method describes the reaction of calcium carbide with heavy water (D₂O) to generate deuterated acetylene, which is subsequently reacted with deuterium gas over a Cu-Ni/SiO₂ composite catalyst to yield ethylene-d4. google.com This deuterated ethylene can then be converted to ethylene oxide and subsequently to this compound.

Once a deuterated ethanol precursor, such as ethanol-1,1,2,2-d4, is obtained, the next step is the introduction of the iodine atom. This is typically achieved through halogenation reactions. Treating the deuterated ethanol with iodine or an iodinating agent can introduce iodine at the second carbon position. smolecule.com For example, the reaction of 2-chloroethanol (B45725) with sodium iodide in acetone (B3395972) is a known method for producing 2-iodoethanol (B1213209) and can be adapted for the deuterated analogue. chemicalbook.com Similarly, direct iodination of catechin (B1668976) derivatives has been achieved using N-iodosuccinimide (NIS) in dimethylformamide. cdnsciencepub.com While the specific conditions for ethanol-d4 might vary, the general principle of nucleophilic substitution or electrophilic addition of iodine remains applicable. Kinetic isotope effects have been observed in the iodine(V)-mediated oxidation of alcohols, which underscores the importance of understanding the reaction mechanism when working with deuterated substrates. researchgate.net

Regioselective deuterium exchange reactions offer an alternative route to introduce deuterium at specific positions on a molecule. These methods often utilize transition metal catalysts. For example, palladium-on-carbon (Pd/C) has been used for regioselective hydrogen-deuterium (H-D) exchange at the benzylic position of various compounds in the presence of D₂O. nih.gov While not directly applied to ethylene, these principles can be extended. Research has shown that visible light-promoted H/D exchange of alkenes can be mediated by Co(III)-H complexes, offering a method for deuterating terminal alkenes. chinesechemsoc.org Furthermore, B(C6F5)3 has been used as a catalyst for the regioselective deuteration of terminal olefins using D₂O as the deuterium source. researchgate.net Such methods could potentially be adapted to deuterate an ethylene derivative before its conversion to 2-iodoethanol.

Advanced Synthetic Routes and Novel Approaches for Deuterated 2-Iodoethanol

Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and scalability of deuterated compound synthesis.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. rsc.org This technique has been successfully applied to H-D exchange reactions. cardiff.ac.uk For instance, microwave irradiation has been used for the rapid and regioselective deuteration of various organic molecules, significantly reducing reaction times compared to conventional heating methods. rsc.orgresearchgate.net In some cases, quantitative yields of deuterated products have been achieved in minutes. rsc.org The deuteration of alcohols and other functional groups has been accomplished under microwave-assisted conditions using a Pd/C-Al-D₂O system, which provides a safe in-situ source of deuterium gas. mdpi.com This approach offers a rapid and efficient pathway for preparing deuterated intermediates that can be converted to this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Deuteration

Feature Conventional Heating Microwave-Assisted Synthesis
Reaction Time Hours to days rsc.org Minutes to hours rsc.orgresearchgate.net
Temperature Often high (e.g., 200 °C) rsc.org Can be optimized for lower temperatures mdpi.com
Selectivity May be lower Can be enhanced rsc.org
Efficiency Can be less efficient Often higher yields rsc.org

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. ansto.gov.aux-chemrx.com These benefits are particularly relevant for deuteration reactions, which can be hazardous or require careful control. ansto.gov.au The National Deuteration Facility (NDF) is exploring flow chemistry to increase production capacity and reduce decomposition in the synthesis of deuterated molecules. ansto.gov.au Flow systems can be particularly effective for H-D exchange reactions using D₂O under high temperature and pressure. tn-sanso.co.jp The development of flow-type microwave reactors further combines the advantages of both technologies, enabling mass production of deuterated compounds. tn-sanso.co.jpnih.govcolab.ws This approach allows for the entire process, from raw material preparation to purification, to be carried out in a single, continuous step, significantly reducing processing time. tn-sanso.co.jp

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2-Iodoethanol
Ethanol-1,1,2,2-d4
Ethylene-d4 oxide
Deuterated polyethylene glycol (PEG)
Ethylene-d4
Deuterated acetylene
Heavy water (D₂O)
Calcium carbide
2-Chloroethanol
Sodium iodide
N-iodosuccinimide (NIS)
Palladium-on-carbon (Pd/C)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

284474-46-0

Molecular Formula

C2H5IO

Molecular Weight

175.99 g/mol

IUPAC Name

1,1,2,2-tetradeuterio-2-iodoethanol

InChI

InChI=1S/C2H5IO/c3-1-2-4/h4H,1-2H2/i1D2,2D2

InChI Key

QSECPQCFCWVBKM-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])I)O

Canonical SMILES

C(CI)O

Origin of Product

United States

Synthetic Methodologies for 2 Iodoethanol 1,1,2,2 D4

Advanced Synthetic Routes and Novel Approaches for Deuterated 2-Iodoethanol (B1213209)

Chemoenzymatic Deuteration Strategies

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts, such as enzymes. mdpi.com For the synthesis of deuterated alcohols like 2-Iodoethanol-1,1,2,2-d4, alcohol dehydrogenases (ADHs) are particularly relevant. acs.orgki.se These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) as a cofactor. ki.se

A plausible chemoenzymatic strategy for preparing this compound involves the enzymatic reduction of a deuterated precursor. The general principle relies on an ADH to transfer a deuterium (B1214612) atom from a deuterated cofactor (NADH-d or NADPH-d) to a suitable deuterated carbonyl compound.

Key Steps in a Hypothetical Chemoenzymatic Synthesis:

Precursor Synthesis: Chemical synthesis of a deuterated aldehyde, such as iodoacetaldehyde-d3.

Enzymatic Reduction: An alcohol dehydrogenase would catalyze the reduction of the deuterated aldehyde using a deuterated cofactor. The deuterium source for the cofactor regeneration is often D₂O, making the process cost-effective. nih.gov

Cofactor Regeneration: The deuterated cofactor (e.g., NADH-d) is used in stoichiometric amounts and must be regenerated for large-scale synthesis. This can be achieved using a secondary enzyme system. acs.org

Enzymes like yeast alcohol dehydrogenase (YADH) have been studied for their role in alcohol oxidation and could be employed in the reverse reaction for reduction. nih.gov The choice of enzyme is critical, as different ADHs exhibit varying substrate specificities and stereoselectivities. researchgate.net For instance, mutants of Thermoanaerobacter pseudoethanolicus secondary alcohol dehydrogenase (TeSADH) have been developed for the non-stereospecific oxidation and stereoselective reduction of alcohols. researchgate.net

Table 1: Potential Enzymes and Precursors for Chemoenzymatic Synthesis
Enzyme TypeExample EnzymePotential PrecursorDeuterium SourceKey Advantage
Alcohol Dehydrogenase (ADH)Yeast Alcohol Dehydrogenase (YADH)Iodoacetaldehyde-d3NADH-d / D₂OHigh stereoselectivity
Engineered ADHTeSADH mutants (e.g., W110G)Iodoacetaldehyde-d3NADH-d / D₂OTunable selectivity and activity
Coupled Enzyme SystemADH with a cofactor regeneration enzymeIodoacetaldehyde-d3D₂OEfficient for large-scale synthesis

Purity and Isotopic Enrichment Assessment in Synthetic Protocols

Ensuring the chemical purity and high isotopic enrichment of this compound is paramount for its intended applications. rsc.org This requires robust analytical techniques and optimization of the reaction conditions.

Analytical Techniques for Isotopic Purity Determination

A combination of analytical methods is typically employed to confirm the structural integrity and determine the isotopic enrichment of deuterated compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique that provides detailed structural information. rug.nl

¹H NMR: Quantitative ¹H NMR can be used to determine the degree of deuteration by comparing the integral of the remaining proton signals to an internal standard. google.com The absence or significant reduction of signals at specific chemical shifts confirms the position of deuterium incorporation.

²H NMR: ²H (Deuterium) NMR directly detects the deuterium nuclei, providing a spectrum that can confirm the location of the deuterium atoms within the molecule. nih.gov Combining ¹H and ²H NMR can yield highly accurate isotopic abundance data. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is used to determine the molecular weight and isotopic distribution. nih.gov By analyzing the mass-to-charge ratio of the molecular ions, the percentage of molecules containing the desired number of deuterium atoms can be calculated. rsc.org Electrospray ionization (ESI)-HRMS is a rapid and sensitive method for this purpose. nih.gov

Table 2: Comparison of Analytical Techniques for Isotopic Purity
TechniqueInformation ProvidedAdvantagesLimitations
¹H NMRPosition and percentage of remaining protons.Non-destructive, quantitative, provides structural information. rug.nlMay lack sensitivity for very high deuteration levels.
²H NMRDirect detection and location of deuterium.Accurate for isotopic abundance, complements ¹H NMR. nih.govLower sensitivity than ¹H NMR. rug.nl
HRMSIsotopic distribution and molecular formula confirmation.High sensitivity, rapid analysis, accurate mass measurement. nih.govCan be destructive, may not provide positional information without fragmentation. rug.nl

Optimization of Reaction Conditions for High Deuterium Content

Achieving high isotopic enrichment (typically >98%) requires careful optimization of the reaction parameters to maximize deuterium incorporation and minimize H/D exchange with residual protons.

Deuterium Source Purity: The isotopic purity of the deuterium source, such as D₂O or deuterated cofactors, is critical. nih.gov Using highly enriched sources is the first step towards a highly deuterated product.

Solvent System: The reaction should be conducted in a deuterated solvent (e.g., D₂O) to prevent the incorporation of protons from the solvent. nih.gov Lyophilizing (freeze-drying) enzymes and reagents to remove residual water is a common practice to ensure a high concentration of D₂O in the reaction mixture. nih.gov

pH (pD) Control: The pH, or more accurately the pD in a deuterated solvent, can influence both enzyme activity and non-enzymatic H/D exchange reactions. The optimal pD for the enzyme's stability and catalytic efficiency must be determined. For example, studies on dual-protein catalyzed deuteration of amino acids have optimized the pD to 8.4. nih.gov

Temperature and Reaction Time: These parameters affect the rate of the enzymatic reaction and potential side reactions. Optimization involves finding a balance where the desired reaction proceeds to completion without significant degradation of the product or enzyme. Light-driven deuteration reactions have been optimized for temperature (20 °C) and time (12 hours). nih.gov

Mechanistic Investigations Utilizing 2 Iodoethanol 1,1,2,2 D4

Kinetic Isotope Effects (KIE) in Reactions Involving 2-Iodoethanol-1,1,2,2-d4

The kinetic isotope effect (KIE) is a phenomenon where substituting an atom with its heavier isotope alters the rate of a chemical reaction. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds involving the lighter and heavier isotopes; a bond to a heavier isotope like deuterium (B1214612) has a lower zero-point energy and is therefore stronger and less easily broken. princeton.eduwikipedia.org The study of KIEs using this compound provides valuable insights into reaction mechanisms. princeton.edulibretexts.org

Primary Deuterium Kinetic Isotope Effects on Reaction Rates

A primary deuterium kinetic isotope effect (kH/kD > 1) is observed when a carbon-hydrogen bond is broken in the rate-determining step of a reaction. libretexts.orglibretexts.org The magnitude of the primary KIE can provide information about the transition state of the C-H bond-breaking step. For instance, in an E2 elimination reaction, the C-H bond is weakened in the rate-determining step, leading to a significant primary deuterium isotope effect, often in the range of 2-6. wikipedia.org The observation of a substantial KIE when this compound is subjected to elimination conditions would strongly suggest that the cleavage of a C-D bond is part of the slowest step of the reaction.

Secondary Deuterium Kinetic Isotope Effects and Steric Hindrance

Secondary kinetic isotope effects occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. princeton.edu These effects are typically smaller than primary KIEs but can still reveal important mechanistic details. wikipedia.org For example, changes in hybridization at a carbon atom bearing a deuterium can lead to a secondary KIE. princeton.edu In the context of this compound, a secondary KIE could be observed in nucleophilic substitution reactions. If the reaction proceeds via an SN1 mechanism, the hybridization of the carbon bearing the leaving group changes from sp3 to sp2 in the carbocation intermediate. This change can result in a small, normal secondary KIE (kH/kD > 1). Conversely, in an SN2 reaction, the hybridization remains sp3 throughout, but steric effects can influence the KIE. The larger steric bulk of deuterium compared to hydrogen can, in some cases, lead to a small inverse KIE (kH/kD < 1). The steric hindrance provided by the deuterium atoms in this compound can influence the approach of nucleophiles, potentially altering reaction rates and providing clues about the transition state geometry. researchgate.net

Elucidation of Transition State Structures and Rate-Determining Steps

The magnitude of both primary and secondary KIEs provides a sensitive probe of the transition state structure. researchgate.netnih.gov For instance, a large primary KIE in an elimination reaction suggests a "product-like" transition state where the C-D bond is significantly broken. nih.gov Conversely, a smaller KIE might indicate a more "reactant-like" transition state. By analyzing the KIEs in reactions of this compound, chemists can deduce whether bond cleavage or formation is more advanced in the transition state, thereby identifying the rate-determining step of the reaction.

Deuterium Tracing and Scrambling in Organic Reaction Pathways

The deuterium label in this compound acts as a tracer, allowing chemists to follow the fate of the deuterium atoms throughout a reaction sequence. smolecule.com This technique is invaluable for distinguishing between proposed mechanisms and understanding the dynamics of bond formation and cleavage.

Nucleophilic Substitution Reactions with this compound

In nucleophilic substitution reactions, the position of the deuterium atoms in the product can confirm the reaction mechanism. weebly.com For example, in a direct SN2 reaction, the nucleophile will attack the carbon bearing the iodine, and the deuterium atoms will remain on the same carbons in the product. masterorganicchemistry.com However, if rearrangement or scrambling occurs, it might suggest the formation of an intermediate, such as a carbocation in an SN1 reaction, where hydride (or in this case, deuteride) shifts could lead to deuterium atoms appearing on different carbons in the final product. The use of this compound in such reactions allows for the unambiguous determination of the product structure through techniques like NMR spectroscopy or mass spectrometry. semanticscholar.org

Table 1: Expected Deuterium Positions in Products of Nucleophilic Substitution

Reaction Type Reactant Nucleophile Expected Product Deuterium Position
SN2 This compound OH⁻ 1,2-Ethanediol-1,1,2,2-d4 Deuterium remains on original carbons

Elimination Reactions (e.g., E1, E2) and Deuterium Localization Dynamics

In elimination reactions, deuterium tracing with this compound is crucial for understanding the regioselectivity and stereochemistry of the reaction. wikipedia.org For an E2 reaction, which is a concerted, one-step process, a strong base will abstract a deuterium atom from the carbon adjacent to the one bearing the iodine, leading to the formation of a deuterated alkene. libretexts.orgmasterorganicchemistry.com The specific location of the deuterium in the alkene product can provide evidence for the required anti-periplanar geometry of the transition state. libretexts.org In contrast, an E1 reaction proceeds through a carbocation intermediate, which can potentially undergo rearrangements before the elimination of a deuterium atom. wikipedia.org By analyzing the distribution of deuterium in the product mixture, one can differentiate between these pathways.

Table 2: Deuterium Localization in E2 Elimination of this compound

Base Reactant Expected Alkene Product Deuterium Position in Alkene
Strong, non-hindered This compound Ethene-1,2-d2 One deuterium on each carbon of the double bond

Rearrangement Reactions and Deuterium Migration Studies

Rearrangement reactions involve the intramolecular migration of an atom or group, leading to a structural isomer of the original molecule. wiley-vch.de In the context of this compound, studying deuterium migration provides critical information about the mechanisms of these transformations. For instance, in reactions proceeding through carbocation intermediates, the migration of a deuterium atom (a deuteride (B1239839) shift) can occur if it leads to a more stable carbocation. masterorganicchemistry.com This process is analogous to the hydride shifts observed in non-deuterated compounds. masterorganicchemistry.com

The study of such rearrangements is crucial for understanding reaction selectivity. For example, the pinacol (B44631) rearrangement, which converts a 1,2-diol to a ketone under acidic conditions, involves a 1,2-migration. berhamporegirlscollege.ac.inlibretexts.org If a deuterated diol were used, the position of the deuterium in the final product would reveal which group migrated. While specific studies on deuterium migration in rearrangement reactions of this compound are not extensively detailed in the provided results, the principles of deuterium labeling are fundamental to investigating such mechanisms. libretexts.orgwikipedia.org The kinetic isotope effect, where a C-D bond breaks more slowly than a C-H bond, is another powerful tool that can be leveraged in these studies to determine if C-H bond cleavage is part of the rate-determining step. libretexts.org

Surface Chemistry and Heterogeneous Catalysis Studies with Deuterated 2-Iodoethanol (B1213209) Analogs

The adsorption and reaction of 2-iodoethanol on various metal surfaces have been extensively studied to understand the fundamental steps of heterogeneous catalysis, particularly in the context of ethylene (B1197577) epoxidation. The use of deuterated analogs like this compound provides a powerful method for elucidating reaction intermediates and pathways.

Adsorption Behavior and Surface Binding Modes on Transition Metals (e.g., Ni(100), Pd(111), Ag(110), Ag(111))

On various transition metal surfaces, 2-iodoethanol has been observed to adsorb molecularly at low temperatures. acs.org On Ni(100), two distinct molecular adsorption configurations have been identified at 100 K: one involving only the iodine atom and another where both the iodine and hydroxyl groups interact with the surface. acs.org On Pd(111), 2-iodoethanol adsorbs and subsequently undergoes C-I bond scission at low temperatures. researchgate.net Similarly, on Ag(110) and Ag(111), the adsorption of 2-iodoethanol leads to the formation of surface-bound intermediates. uwm.edu The specific orientation of the adsorbed molecules and intermediates can be influenced by factors such as surface coverage and the nature of the metal. researchgate.net

C-I Bond Scission and Formation of Deuterated Hydroxyethyl (B10761427) Intermediates

A common initial step in the surface chemistry of 2-iodoethanol on transition metals is the cleavage of the carbon-iodine (C-I) bond. acs.orgresearchgate.net This bond is significantly weaker than other bonds in the molecule, such as C-H, C-C, and C-O. researchgate.net Upon adsorption, the C-I bond readily breaks, leading to the formation of a surface-bound iodo species and a 2-hydroxyethyl (-CH2CH2OH) intermediate. researchgate.netresearchgate.net In studies using this compound, this would result in a deuterated hydroxyethyl intermediate (-CD2CD2OH). The formation of this intermediate has been observed on surfaces such as Ni(100), Pd(111), and Ag(111). acs.orgresearchgate.netresearchgate.net

The subsequent reactions of the hydroxyethyl intermediate are highly dependent on the specific metal surface and the reaction conditions. For instance, on Ni(100), the 2-hydroxyethyl species can undergo further reactions, including reductive elimination to form ethanol (B145695) or β-hydride elimination. acs.org

Formation and Reactivity of Deuterated Oxametallacycles

On certain metal surfaces, particularly silver, the deuterated hydroxyethyl intermediate can undergo further transformation to form a deuterated oxametallacycle. uwm.edu This cyclic intermediate, where the oxygen and one of the carbon atoms of the original hydroxyethyl group are bonded to a metal atom, has been proposed as a key intermediate in ethylene epoxidation. uwm.eduuwm.edu

On Ag(111), the hydroxyethyl intermediate reacts to form ethylene, acetaldehyde (B116499), and a surface oxametallacycle. researchgate.netresearchgate.net This oxametallacycle is then observed to decompose at higher temperatures to yield acetaldehyde. researchgate.netresearchgate.net Similar oxametallacycle formation has been reported on Ag(110). uwm.edu On Ni(100), a species proposed to be an oxametallacycle is formed from the dehydrogenation of an intermediate derived from the initial C-I bond scission. acs.org The study of these deuterated oxametallacycles provides valuable information on the mechanism of selective oxidation reactions on metal catalysts.

Coverage-Dependent Reaction Pathways and Deuterium Fate on Catalytic Surfaces

The reaction pathways of 2-iodoethanol and its intermediates can be significantly influenced by the surface coverage. researchgate.net On Pd(111), at low coverage, the hydroxyethyl intermediate primarily decomposes to carbon monoxide and hydrogen. researchgate.net However, at higher coverages, the reaction shifts towards the formation of ethanol, ethylene, water, and acetaldehyde, with the decarbonylation pathway being almost completely suppressed. researchgate.net This change in selectivity is attributed to a change in the adsorption geometry of the hydroxyethyl intermediate, which is influenced by the presence of co-adsorbed iodine atoms that block surface sites. researchgate.net

On Ni(100), at intermediate coverages, ethylene production is observed to begin at temperatures as low as 120 K. acs.org The use of this compound in such studies allows for the tracking of deuterium atoms, providing insights into whether they are eliminated as D2, incorporated into other product molecules, or remain on the surface. For example, on Ni(100), limited desorption of HD and D2 is observed at higher temperatures, suggesting some incorporation of deuterium into hydrocarbon species on the surface. acs.org

Interactive Data Table: Surface Reactions of 2-Iodoethanol

Metal SurfaceInitial AdsorptionKey IntermediatesProductsCoverage Dependence
Ni(100) Molecularly at 100 K, involving I or both I and OH. acs.org2-hydroxyethyl, Oxametallacycle. acs.orgEthylene, Acetaldehyde, Ethanol, CO. acs.orgEthylene production starts at lower temperatures at intermediate coverages. acs.org
Pd(111) C-I scission upon adsorption at low temperatures. researchgate.net2-hydroxyethyl. researchgate.netLow coverage: CO, H2. High coverage: Ethanol, Ethylene, Water, Acetaldehyde. researchgate.netReaction pathway shifts from decarbonylation to other products with increasing coverage. researchgate.net
Ag(110) Formation of surface intermediates. uwm.edu2-hydroxyethyl, Oxametallacycle. uwm.eduEthylene, Water, Acetaldehyde. uwm.eduNot explicitly detailed.
Ag(111) C-I scission upon adsorption at 150 K. researchgate.netresearchgate.net2-hydroxyethyl, Oxametallacycle. researchgate.netresearchgate.netEthylene, Acetaldehyde. researchgate.netresearchgate.netNot explicitly detailed.

Thermal Decomposition Mechanisms of Adsorbed Deuterated Species

The thermal decomposition of this compound adsorbed on metal surfaces provides significant insights into reaction mechanisms, particularly through the study of kinetic isotope effects (KIE). While direct experimental data for the thermal decomposition of this compound is limited in publicly available research, extensive studies on its non-deuterated counterpart, 2-iodoethanol, on various metal single-crystal surfaces, such as Nickel (Ni(100)), Palladium (Pd(111)), and Silver (Ag(111)), offer a detailed framework for understanding its surface chemistry. researchgate.netresearchgate.netuwm.edupku.edu.cn By combining this knowledge with established principles of KIE, the decomposition pathways of the deuterated species can be inferred.

The thermal decomposition of 2-iodoethanol on these surfaces is initiated by the cleavage of the carbon-iodine (C-I) bond at low temperatures, a step that is not expected to exhibit a significant primary kinetic isotope effect upon deuteration of the ethyl group. researchgate.net Following this initial C-I bond scission, a cascade of surface reactions occurs, leading to the formation of various intermediates and final desorption products. The use of this compound is crucial for elucidating the mechanisms of these subsequent steps, as many involve the cleavage of C-H (or C-D) bonds.

General Decomposition Pathway of 2-Iodoethanol on Metal Surfaces:

Molecular Adsorption: At low temperatures (around 100 K), 2-iodoethanol adsorbs molecularly onto the metal surface. researchgate.netresearchgate.net

Initial C-I Bond Scission: As the temperature increases to approximately 150 K, the C-I bond breaks, leading to the formation of a 2-hydroxyethyl intermediate (-CH2CH2OH) and adsorbed iodine. researchgate.netresearchgate.net

Intermediate Reactions: The 2-hydroxyethyl intermediate can then undergo several competing reactions, including:

Dehydrogenation: Formation of an oxametallacycle intermediate (-OCH2CH2-). researchgate.netresearchgate.net

β-Hydride Elimination: Leading to the formation of acetaldehyde (CH3CHO). researchgate.netuwm.edu

Reductive Elimination: Reaction with surface hydrogen to produce ethanol. researchgate.net

C-O and C-C Bond Scission: At higher temperatures, further decomposition can lead to the formation of ethylene (C2H4), water (H2O), carbon monoxide (CO), and hydrogen (H2). researchgate.netresearchgate.net

Inferred Effects of Deuteration (this compound):

The replacement of hydrogen with deuterium in the ethyl group of 2-iodoethanol is expected to influence the rates of reactions involving C-H bond cleavage. According to the theory of kinetic isotope effects, a C-D bond is stronger than a C-H bond, and thus, its cleavage requires more energy. wikipedia.orglibretexts.org This would likely result in higher decomposition temperatures for pathways involving C-D bond breaking.

For instance, the β-hydride elimination step to form acetaldehyde involves the cleavage of a C-H bond adjacent to the hydroxyl group. In the case of this compound, this would be a C-D bond, and a primary kinetic isotope effect would be anticipated, shifting the formation of deuterated acetaldehyde to a higher temperature compared to its non-deuterated counterpart. Similarly, any dehydrogenation step leading to the formation of the oxametallacycle or the final decomposition to ethylene and water would be affected.

Detailed Research Findings from Studies on 2-Iodoethanol:

Studies on Ni(100) have shown that 2-iodoethanol decomposes to form ethylene and water around 140 K. pku.edu.cnresearchgate.net The majority of the decomposition occurs at about 150 K via C-I scission to form -O(H)CH2CH2- and 2-hydroxyethyl intermediates. researchgate.net The -O(H)CH2CH2- species dehydrogenates to an oxametallacycle (-OCH2CH2-) around 160 K. researchgate.net These intermediates further decompose to acetaldehyde at approximately 210 K and above 250 K. pku.edu.cnresearchgate.net

On Pd(111), at low coverage, the 2-hydroxyethyl intermediate decomposes to carbon monoxide and hydrogen. researchgate.net At higher coverages, the reaction is more complex, producing ethanol, ethylene, water, and acetaldehyde. researchgate.net

On Ag(111), 2-iodoethanol reacts at relatively low temperatures to form 2-hydroxyethyl species. uwm.edu These species then react above ~150 K to produce ethylene and water. uwm.edu The remaining C2H4O fragment forms an oxametallacycle that decomposes at ~260 K to yield acetaldehyde. uwm.edu

The following interactive data table summarizes the key decomposition products and their formation temperatures for 2-iodoethanol on different metal surfaces, as determined by Temperature Programmed Desorption (TPD) studies. The expected effect of deuteration (using this compound) is also inferred based on the principles of the kinetic isotope effect.

Interactive Data Table: Thermal Decomposition of Adsorbed 2-Iodoethanol and Inferred Effects for this compound

Metal SurfaceIntermediate SpeciesDecomposition ProductFormation/Desorption Temperature (K) for 2-IodoethanolInferred Effect for this compoundReference
Ni(100) -O(H)CH2CH2- / 2-HydroxyethylEthylene, Water~140Likely minor KIE as initial step is C-I scission pku.edu.cnresearchgate.net
-O(H)CH2CH2-Oxametallacycle (-OCH2CH2-)~160Potential for KIE, may shift to slightly higher T researchgate.net
2-Hydroxyethyl / OxametallacycleAcetaldehyde~210 and >250Significant KIE expected due to C-D bond cleavage in β-deuteride elimination, shifting formation to higher T pku.edu.cnresearchgate.net
AcetaldehydeCarbon Monoxide, Hydrogen>250- pku.edu.cnresearchgate.net
Pd(111) 2-HydroxyethylCarbon Monoxide, Hydrogen (low coverage)>160KIE expected for C-D and O-H(D) bond cleavage steps researchgate.net
2-HydroxyethylEthanol, Ethylene, Water, Acetaldehyde (high coverage)>160KIE expected for pathways involving C-D bond cleavage (e.g., acetaldehyde and ethylene formation) researchgate.net
Ag(111) 2-HydroxyethylEthylene, Water>150KIE expected, likely shifting formation to higher T uwm.edu
OxametallacycleAcetaldehyde~260Significant KIE expected due to C-D bond cleavage, shifting formation to higher T uwm.edu

Advanced Spectroscopic Characterization and Reaction Monitoring of 2 Iodoethanol 1,1,2,2 D4

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterated Compounds

NMR spectroscopy is a cornerstone analytical technique in chemistry that provides detailed information about the structure, dynamics, and chemical environment of molecules. uobasrah.edu.iq For compounds labeled with deuterium (B1214612), the stable isotope of hydrogen, specific NMR techniques are employed to leverage the unique properties of the deuterium nucleus.

Deuterium NMR (²H NMR) for Site-Specific Labeling and Structural Confirmation

Deuterium NMR (²H NMR or deuteron (B1233211) NMR) is a specialized NMR technique that directly observes the deuterium nuclei within a molecule. wikipedia.org Unlike the spin-1/2 proton (¹H), the deuterium nucleus has a spin of 1. This property results in a quadrupolar moment, which influences its relaxation behavior and the appearance of the NMR spectrum. While the chemical shift range in ²H NMR is similar to that of ¹H NMR, the resolution is generally lower. wikipedia.org

The primary application of ²H NMR in the context of 2-Iodoethanol-1,1,2,2-d4 is to confirm the success and site-specificity of the deuterium labeling. Since the natural abundance of deuterium is very low (about 0.016%), a strong signal in the ²H NMR spectrum is definitive proof of isotopic enrichment. wikipedia.org For this compound, the deuterium atoms are located at two distinct carbon positions: C1 (bonded to the hydroxyl group) and C2 (bonded to the iodine atom). Consequently, the ²H NMR spectrum is expected to show two distinct signals, confirming the presence of deuterium at both the -CD₂OH and -CD₂I positions. The integration of these signals would ideally be in a 1:1 ratio, corresponding to the two pairs of equivalent deuterons.

Table 1: Predicted ²H NMR Spectral Data for this compound Note: Exact chemical shifts can vary based on solvent and concentration.

Deuteron Environment Predicted Chemical Shift (δ, ppm) Multiplicity
-CD ₂-I ~3.2 Singlet (broad)

¹H NMR Analysis of Deuterium-Labeled Compounds: Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) analysis of a deuterated compound like this compound offers a simplified yet highly informative spectrum compared to its non-deuterated counterpart. Deuterium atoms are not detected in a standard ¹H NMR experiment, leading to the disappearance of signals from the deuterated positions. libretexts.org

In the case of this compound, the entire ethyl backbone (ICH₂CH₂OH) has been deuterated. Therefore, the complex multiplet signals corresponding to the CH₂ groups in the non-deuterated molecule are absent. The only proton-containing group remaining is the hydroxyl (-OH) functional group. This results in a ¹H NMR spectrum that should feature a single signal—a singlet—corresponding to the hydroxyl proton. The singlet nature of this peak is due to the absence of adjacent protons for spin-spin coupling.

This simplification is a powerful tool for structural assignment. The disappearance of the -OH signal upon adding a few drops of deuterium oxide (D₂O) can be used to definitively identify this peak, as the labile -OH proton exchanges with deuterium to form a non-protonated -OD group. libretexts.org

Table 2: Comparison of ¹H NMR Data for 2-Iodoethanol (B1213209) and this compound Note: Chemical shifts are approximate and can be affected by solvent, concentration, and temperature.

Compound Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity
2-Iodoethanol -CH ₂-I ~3.3 Triplet
-CH ₂-OH ~3.9 Triplet
-OH ~2.0 - 5.0 Singlet (broad) / Triplet

Real-Time NMR Monitoring of Reactions Involving this compound

Real-time NMR monitoring is a powerful process analytical technology (PAT) that allows for the non-destructive and quantitative observation of a chemical reaction as it proceeds. magritek.comresearchgate.net By setting up a flow system that circulates the reaction mixture through an NMR spectrometer, chemists can gain deep insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. magritek.comresearchgate.net

For reactions involving this compound, real-time NMR provides a clear window into the transformation. Consider a nucleophilic substitution reaction where the iodide is displaced by a nucleophile (Nu⁻).

ICD₂CD₂OH + Nu⁻ → Nu-CD₂CD₂OH + I⁻

Using ¹H NMR, the reaction could be monitored by observing the disappearance of the singlet corresponding to the reactant's -OH proton and the simultaneous appearance of a new signal for the product's -OH proton at a different chemical shift. More powerfully, real-time ²H NMR could be employed to track the changes in the chemical environment of the deuterated backbone. The signals for the -CD₂-I and -CD₂-OH groups of the starting material would decrease in intensity, while new signals corresponding to the -CD₂-Nu and -CD₂-OH groups of the product would emerge. The quantitative nature of NMR allows for the concentration of reactants and products to be plotted against time, yielding detailed kinetic profiles. magritek.com

Mass Spectrometry (MS) for Isotopic Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. uobasrah.edu.iq For isotopically labeled molecules, it is indispensable for confirming isotopic incorporation and elucidating fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula. For this compound, HRMS is used to verify the successful incorporation of the four deuterium atoms.

The exact mass of a molecule is calculated using the masses of its most abundant isotopes. By replacing four protium (B1232500) atoms (¹H) with four deuterium atoms (²H), the molecular weight of the compound increases significantly. HRMS can easily distinguish between the deuterated and non-deuterated species. The experimentally measured accurate mass should align closely with the theoretical calculated mass for the deuterated formula, C₂HD₄IO.

Table 3: Accurate Mass Comparison

Compound Molecular Formula Theoretical Exact Mass (Da)
2-Iodoethanol C₂H₅IO 171.93851 nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isotopic Location

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific m/z (parent ions) are selected, fragmented, and the resulting fragment ions (daughter ions) are then analyzed. wikipedia.org This process provides detailed structural information and is particularly useful for confirming the location of isotopic labels. The fragmentation of this compound will produce a unique pattern of daughter ions whose masses are shifted due to the presence of deuterium.

Common fragmentation pathways for alcohols include the loss of water and alpha-cleavage. For haloalkanes, the loss of the halogen is a primary pathway. Studying the fragmentation of the this compound molecular ion (m/z ≈ 176) can reveal key structural details:

Loss of Iodine: Cleavage of the C-I bond would result in a fragment ion [CD₂CD₂OH]⁺. The m/z of this fragment would confirm that all four deuterium atoms remain on the hydroxyethyl (B10761427) portion.

Loss of Water (HDO): The elimination of a water molecule would involve the hydroxyl proton and a deuterium from the adjacent carbon, resulting in the loss of HDO. This would produce a fragment ion whose mass reflects the loss of one H, one D, and one O atom.

Alpha-Cleavage: Cleavage of the C-C bond can occur, leading to fragments such as [CD₂OH]⁺ and [CD₂I]⁺. The masses of these fragments directly confirm the location of the deuterium labels on each carbon.

The deuterium isotope effect can also influence fragmentation, potentially altering the relative abundance of certain fragment ions compared to the non-deuterated analog. stackexchange.com

Table 4: Predicted Key MS/MS Fragments for this compound Based on expected fragmentation of haloethanols.

Parent Ion (m/z) Fragment Ion m/z of Fragment Neutral Loss
~176 ([C₂HD₄IO]⁺) [C₂D₄O]⁺ 48 HI
~176 ([C₂HD₄IO]⁺) [C₂D₄OH]⁺ 49 I•
~176 ([C₂HD₄IO]⁺) [CD₂I]⁺ 143 •CD₂OH

Application in Metabolomics and Biological Tracing Studies for Labeled Analogs

The use of stable, non-radioactive isotopes as tracers is a cornerstone of modern metabolomics and biomedical research. nih.gov this compound serves as a stable isotope-labeled (SIL) analog, making it an invaluable tool for metabolic studies and biological tracing. smolecule.comlgcstandards.com The "d4" designation signifies the replacement of four hydrogen atoms with deuterium, a heavy isotope of hydrogen. This isotopic substitution allows the compound to be tracked and differentiated from its naturally occurring, non-deuterated counterparts within a biological system. smolecule.com

Metabolomics, the large-scale study of small molecules or metabolites, utilizes these labeled compounds to trace metabolic pathways and measure fluxes. nih.govfrontlinegenomics.com When this compound is introduced into a system, its metabolic fate can be monitored using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. The mass difference imparted by the deuterium atoms allows for clear identification of the labeled molecule and its downstream metabolic products. This helps in elucidating complex biochemical reaction networks and understanding how they are altered in various physiological or pathological states. nih.gov

The non-deuterated form, 2-iodoethanol, is a known precursor in the synthesis of neuroactive compounds, including neuroexcitants like α-kainic acid. Consequently, the deuterated analog, this compound, presents a powerful probe for investigating the metabolism and pharmacokinetics of these neurologically important molecules. The deuterium label can enhance metabolic stability by altering the rates of enzymatic reactions involving C-H bond cleavage, a phenomenon known as the kinetic isotope effect, which is a key consideration in drug development. acs.org

Table 1: Applications of Stable Isotope Labeling in Metabolomics

Application Area Description Example Technique
Metabolic Flux Analysis Quantifying the rate of turnover of metabolites through a metabolic pathway. Labeled substrates are introduced, and the rate of label incorporation into downstream products is measured. Mass Spectrometry (MS)
Metabolite Identification Confirming the identity of unknown metabolites by comparing their fragmentation patterns with those of known labeled standards. Liquid Chromatography-Mass Spectrometry (LC-MS)
Pharmacokinetic Studies Tracking the absorption, distribution, metabolism, and excretion (ADME) of a drug or its precursors. The label helps distinguish the administered compound from endogenous molecules. acs.org Mass Spectrometry (MS)

| Reaction Mechanism Elucidation | Determining the step-by-step process of chemical or enzymatic reactions by observing which bonds are broken and formed. acs.org | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Vibrational Spectroscopy (IR, Raman, HREELS) of Deuterated Chemical Species

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful, non-destructive methods for investigating molecular structure by probing the vibrations of chemical bonds. mdpi.commt.com When hydrogen is replaced by its heavier isotope, deuterium, as in this compound, the vibrational frequencies of the molecule are altered. This isotopic shift provides a distinct spectral signature that is highly useful for analysis. britannica.com For studying molecules on surfaces, High-Resolution Electron Energy Loss Spectroscopy (HREELS) offers exceptional sensitivity to the vibrational modes of adsorbed species. princeton.edu

Deuterium-Induced Vibrational Band Shifts and Intensity Changes

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases the reduced mass of the corresponding bond (e.g., C-D vs. C-H). According to the principles of molecular vibrations, the vibrational frequency is inversely proportional to the square root of the reduced mass. Consequently, C-D, O-D, and N-D stretching vibrations appear at substantially lower frequencies (wavenumbers) than their C-H, O-H, and N-H counterparts. britannica.com

This shift moves the vibrational bands to a "silent" region of the spectrum (typically ~2000–2300 cm⁻¹ for C-D stretching), which is largely free from other fundamental vibrational modes. nih.gov This spectral separation allows for the unambiguous tracking of the deuterated parts of a molecule. For example, studies on deuterated alcohols have successfully used Raman spectroscopy to distinguish between different conformers (spatial arrangements of atoms) by analyzing the shifts in the C-H and C-D stretching regions. researchgate.netacs.org

Table 2: Comparison of Typical Vibrational Frequencies for H/D Isotopologues

Vibrational Mode Typical Frequency Range (C-H) Approximate Frequency Range (C-D) Approximate Shift Factor (νH / νD)
C-H / C-D Stretch 2850 - 3000 cm⁻¹ 2100 - 2250 cm⁻¹ ~1.35

| O-H / O-D Stretch | 3200 - 3600 cm⁻¹ | 2400 - 2700 cm⁻¹ | ~1.34 |

In-situ Infrared (IR) and Raman Spectroscopy for Reaction Monitoring

In-situ spectroscopy allows for the real-time analysis of chemical reactions as they occur, providing valuable kinetic and mechanistic data without altering the reaction environment. mt.com Both IR and Raman spectroscopy are well-suited for this purpose. The distinct vibrational signature of the deuterium label in this compound makes it an ideal candidate for in-situ monitoring.

The progress of a reaction involving this compound can be followed by observing the disappearance of the C-D vibrational bands of the reactant and the appearance of new bands corresponding to deuterated products. Because the C-D stretching frequency is located in a clear spectral window, it can be monitored with high sensitivity and without interference from other C-H or O-H bands in the reaction mixture. nih.gov Advanced techniques like femtosecond stimulated Raman spectroscopy (SRS) can even be applied to track reaction dynamics on extremely short timescales. nih.gov

Table 3: Features of In-situ IR and Raman for Reaction Monitoring

Feature Infrared (IR) Spectroscopy Raman Spectroscopy
Principle Absorption of IR light due to changes in dipole moment. mt.com Inelastic scattering of laser light due to changes in polarizability. mt.com
Strengths Highly sensitive to polar functional groups (e.g., C=O, O-H). Provides a distinct "fingerprint" region. mt.com Excellent for symmetric, non-polar bonds (e.g., C-C, C=C). Less interference from aqueous solvents. Can analyze samples through glass or quartz.

| Use with Deuterated Species | Can monitor the disappearance/appearance of strong O-D or C-D absorption bands. | Highly effective for monitoring the C-D stretching band in the silent region, enabling selective analysis in complex mixtures. nih.gov |

High-Resolution Electron Energy Loss Spectroscopy (HREELS) for Surface Species Characterization

High-Resolution Electron Energy Loss Spectroscopy (HREELS) is a premier technique for studying the chemistry of molecules adsorbed on solid surfaces under ultrahigh vacuum conditions. princeton.edu It works by scattering a beam of low-energy electrons off the surface and measuring the energy lost by the electrons, which corresponds to the vibrational energies of the surface adsorbates. HREELS offers high surface sensitivity and can detect a wide range of vibrational modes. princeton.edu

Studies on the surface chemistry of the non-deuterated 2-iodoethanol on various metal single-crystal surfaces (e.g., Pd(111), Ag(111), Ni(100)) have been performed using HREELS. researchgate.net These studies show that 2-iodoethanol typically adsorbs and undergoes C-I bond scission at low temperatures to form a 2-hydroxyethyl (-CH₂CH₂OH) surface intermediate. researchgate.net

By using this compound, researchers can gain deeper mechanistic insights. For instance, by observing the shifts in the vibrational loss features, it becomes possible to definitively track the fate of the deuterated ethyl group. This allows for the precise identification of subsequent reaction steps, such as dehydrogenation (C-D bond breaking) or C-C bond cleavage, and the characterization of the resulting surface species. This approach has been successfully applied to study the decomposition of deuterated ethanol (B145695) on metal surfaces, where it was possible to distinguish between C-H(D) and O-H(D) bond scission pathways. acs.org

Table 4: Characteristic HREELS Vibrational Modes for 2-Iodoethanol Intermediates on a Metal Surface

Surface Species Vibrational Mode Expected Frequency (cm⁻¹) (Non-Deuterated) Expected Frequency (cm⁻¹) (Deuterated Analog)
2-Hydroxyethyl (-CH₂CH₂OH) C-H Stretch ~2900 -
2-Hydroxyethyl (-CD₂CD₂OH) C-D Stretch - ~2150
2-Hydroxyethyl (-CH₂CH₂OH) C-O Stretch ~1050 ~1040
Oxametallacycle (M-CH₂CH₂-O-M) CH₂ Rock ~850 -
Oxametallacycle (M-CD₂CD₂-O-M) CD₂ Rock - ~750
Adsorbed Acetaldehyde (B116499) (CH₃CHO) C=O Stretch ~1700 -

| Adsorbed Acetaldehyde (CD₃CDO) | C=O Stretch | - | ~1680 |

Computational and Theoretical Studies on 2 Iodoethanol 1,1,2,2 D4

Quantum Chemical Calculations for Energetics and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, independent of its environment. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular structure, energy, and electronic properties. For 2-Iodoethanol-1,1,2,2-d4, these calculations can illuminate the effects of deuterium (B1214612) substitution on its stability and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the geometry of molecules like this compound and analyzing their electronic structure.

Geometry Optimization: The first step in a computational study is typically to find the molecule's most stable three-dimensional arrangement of atoms, its equilibrium geometry. DFT calculations systematically adjust the positions of the atoms to minimize the total energy of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. Studies on the non-deuterated 2-haloethanols have shown the existence of different conformers, such as anti and gauche forms, arising from rotation around the C-C bond. acs.orgcdnsciencepub.com A similar conformational landscape would be expected for the deuterated species. DFT calculations would predict the relative energies of these conformers, indicating which is more stable. The replacement of hydrogen with deuterium has a small but noticeable effect on vibrational frequencies and zero-point energies, which can slightly alter the relative stabilities of conformers. ajchem-a.com

Electronic Structure Analysis: Once the geometry is optimized, DFT provides a wealth of information about the electronic distribution within the molecule. This includes:

Molecular Orbitals: Visualizing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's reactivity. The HOMO often indicates sites susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom helps to understand the polarity of the molecule and identify electron-rich and electron-deficient regions. In this compound, the electronegative oxygen and iodine atoms would be expected to carry partial negative charges, while the carbon and hydrogen/deuterium atoms would be partially positive.

Calculation of Bond Dissociation Enthalpies (BDEs) for Deuterated C-I and C-O Bonds

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. It is a key indicator of the bond's strength and the molecule's thermal stability. For this compound, the BDEs of the C-I and C-O bonds are of particular interest as they are the most likely bonds to break in many chemical reactions.

The BDE for a bond A-B is calculated as the difference in the enthalpy of formation of the products (radicals A• and B•) and the reactant (molecule A-B). These enthalpies can be computed with high accuracy using quantum chemical methods like DFT or more sophisticated ab initio methods.

A comprehensive study on the non-deuterated 2-haloethanols determined the C-I bond dissociation enthalpy in 2-iodoethanol (B1213209) to be approximately 228.7 ± 8.1 kJ·mol⁻¹. researchgate.net The C-O bond is significantly stronger. The substitution of hydrogen with deuterium to form this compound would be expected to have a minor, but calculable, effect on these BDEs. This is primarily due to the difference in the zero-point vibrational energies (ZPVE) of the C-D versus C-H bonds. The C-D bond has a lower ZPVE, making it slightly stronger and thus requiring slightly more energy to break. This is the origin of the primary kinetic isotope effect.

Below is a hypothetical table illustrating the kind of data that would be generated from such a study, based on known values for the non-deuterated analogue.

BondNon-Deuterated BDE (kJ·mol⁻¹) researchgate.netPredicted Effect of DeuterationHypothetical BDE for this compound (kJ·mol⁻¹)
C-I228.7Minor increase~229-230
C-O>350Minor increase>351

Note: The hypothetical values are illustrative and would require specific quantum chemical calculations for confirmation.

Prediction of Reaction Pathways, Transition States, and Activation Barriers

Quantum chemical calculations can map out the entire energy landscape of a chemical reaction, from reactants to products. This involves identifying stable intermediates, locating the high-energy transition states that connect them, and calculating the activation barriers (the energy difference between the reactant and the transition state).

For this compound, several reaction pathways could be investigated:

Unimolecular Decomposition: The cleavage of the C-I or C-O bond. Calculations would confirm that C-I bond scission has a much lower activation barrier, consistent with its lower BDE. researchgate.netaip.org

Elimination Reactions: Under basic conditions, the molecule could undergo elimination to form ethylene (B1197577) glycol-d4 and an iodide ion, or other products.

Nucleophilic Substitution: The iodine atom can be displaced by a nucleophile.

By calculating the energies of the transition states for these potential pathways, a theoretical prediction of the most favorable reaction can be made. The deuteration at the carbon atoms adjacent to the iodine and hydroxyl groups would influence the activation barriers, leading to kinetic isotope effects. For example, in a reaction where a C-D bond is broken in the transition state, the reaction rate would be slower compared to the C-H analogue. While detailed studies on isolated this compound are not available, the general principles are well understood and have been applied to similar systems.

Molecular Dynamics Simulations for Solvent and Environmental Effects

While quantum chemistry is excellent for studying isolated molecules, most chemical reactions occur in a solvent. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time, allowing for the study of how the environment, particularly the solvent, affects molecular behavior and reactivity.

Modeling Solvation Effects on the Reactivity of Deuterated 2-Iodoethanol

The solvent can have a significant impact on reaction rates and mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. MD simulations can model these effects explicitly by surrounding the this compound molecule with a large number of solvent molecules (e.g., water).

The simulation would track the interactions, such as hydrogen bonding between the hydroxyl group of the iodoethanol and water molecules. The structure of the solvent around the solute, known as the solvation shell, can be analyzed. For a reaction, the potential of mean force (PMF) can be calculated along a reaction coordinate. The PMF represents the free energy profile of the reaction in solution, and the difference in the PMF between the reactant and transition state gives the free energy of activation in that solvent.

Different solvent models, both explicit and implicit (continuum models), can be employed to understand how polarity and hydrogen-bonding capability of the solvent modulate the reactivity of this compound. tum.deresearchgate.net For instance, polar solvents would be expected to stabilize charged intermediates or transition states, potentially lowering the activation barrier for certain reactions.

Simulation of Deuterium Exchange and Diffusion Processes

Deuterium Exchange: MD simulations are a powerful tool for studying the dynamics of hydrogen/deuterium exchange. In the case of this compound, the hydroxyl proton is exchangeable with deuterium atoms from a solvent like D₂O. While the carbon-bound deuterons are generally not exchangeable under normal conditions, MD simulations could be used to study the exchange of the hydroxyl proton. By monitoring the trajectories of the atoms, the rate and mechanism of this exchange process can be elucidated. Such simulations can be correlated with experimental techniques like NMR or mass spectrometry that probe H/D exchange. acs.org

Diffusion Processes: The diffusion coefficient of a molecule describes its translational motion through a solvent and is a fundamental transport property. MD simulations can calculate the diffusion coefficient of this compound in various solvents by analyzing the mean squared displacement of the molecule over time. The slightly higher mass of the deuterated molecule compared to its non-deuterated counterpart would be expected to result in a slightly lower diffusion coefficient, an effect that can be quantified through simulation. rsc.org

The following table presents a conceptual summary of the types of data that would be obtained from MD simulations.

PropertySimulation MethodInformation Gained
Solvation StructureMD with explicit solventRadial distribution functions, coordination numbers, hydrogen bond analysis.
Free Energy of ActivationMD with umbrella samplingReaction barriers in solution, solvent effects on reactivity.
Deuterium Exchange RateMD with reactive force fieldsRate constants and mechanism of hydroxyl proton/deuteron (B1233211) exchange.
Diffusion CoefficientMD analysis of mean squared displacementMobility of the molecule in a given solvent.

Computational Insights into Isotopic Effects

The substitution of hydrogen with its heavier isotope, deuterium, in 2-iodoethanol to form this compound (ICD₂CD₂OH) introduces significant changes in mass-dependent properties, most notably vibrational frequencies. These changes, while not affecting the electronic potential energy surface of a reaction, provide a powerful tool for elucidating reaction mechanisms and interpreting spectroscopic data through computational and theoretical studies. princeton.edu The primary focus of such studies is on predicting kinetic isotope effects (KIEs) and calculating vibrational frequencies to aid in the assignment of spectral features.

Theoretical Prediction of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the ratio of the reaction rate of the lighter isotopologue (containing hydrogen) to that of the heavier isotopologue (containing deuterium). mdpi.com This effect is a cornerstone in the mechanistic study of organic reactions. core.ac.uk Theoretical calculations are crucial for predicting KIEs and comparing them with experimental values to support or refute proposed reaction pathways. osti.gov

The origin of primary KIEs lies in the difference in zero-point vibrational energies (ZPEs) between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. princeton.edu The C-D bond has a lower ZPE than the C-H bond due to the heavier mass of deuterium. In the transition state of a reaction where this bond is being broken, the vibrational energy difference between the isotopic species is diminished. Consequently, the C-H bond requires less energy to reach the transition state, leading to a faster reaction rate for the non-deuterated compound and a "normal" primary KIE (kH/kD > 1). core.ac.uk

For reactions involving this compound, theoretical models like Transition State Theory (TST) and Canonical Unified Statistical (CUS) theory can be employed to predict KIEs. mdpi.com These calculations require high-level electronic structure methods to accurately determine the geometries and vibrational frequencies of both the reactants and the transition state. mdpi.com An error of just 2 kcal/mol in the calculated energy barrier can alter the predicted rate constant by a factor of nearly 30 at room temperature. mdpi.com

In surface chemistry, for instance, the thermal decomposition of 2-iodoethanol on metal surfaces like Pd(111) involves the initial scission of the C–I bond to form a 2-hydroxyethyl intermediate. researchgate.net Subsequent reactions of this intermediate, such as β-hydride elimination, would be sensitive to isotopic substitution at the carbon backbone. acs.org A theoretical KIE study on this step would involve:

Optimizing the geometries of the 2-hydroxyethyl intermediate (adsorbed on the metal surface) and the transition state for β-hydride elimination for both –CH₂CH₂OH and –CD₂CD₂OH.

Calculating the harmonic vibrational frequencies for each optimized structure.

Using the vibrational frequencies to compute the ZPEs and predict the KIE based on the ZPE differences between the ground and transition states.

While specific KIE predictions for reactions of this compound are not extensively documented in the searched literature, studies on similar molecules provide a framework. For example, in the oxidation of selectively deuterated reagents like d4-ethylene glycol (HOCD₂CD₂OH) over bimetallic catalysts, a primary KIE was observed, indicating that C–H (or C–D) bond scission is the rate-limiting step. researchgate.net A similar approach for this compound would yield crucial insights into its reaction mechanisms.

Table 1: Theoretical Factors Influencing Kinetic Isotope Effects This table outlines the key theoretical components and their significance in predicting KIEs for a hypothetical reaction involving this compound.

Theoretical ComponentDescriptionSignificance for this compound
Zero-Point Energy (ZPE) The lowest possible energy that a quantum mechanical system may have. It differs for C-H vs. C-D bonds due to mass differences. princeton.eduThe lower ZPE of C-D bonds in this compound is the fundamental origin of the primary KIE.
Transition State (TS) Geometry The molecular structure at the highest point on the reaction energy profile. core.ac.ukAccurate TS geometry is required to calculate vibrational frequencies that determine the magnitude of the KIE.
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate. These are mass-dependent. openmopac.netUsed to calculate the ZPE for both the reactant and the transition state, enabling the prediction of the KIE. mdpi.comcore.ac.uk
Tunneling Corrections A quantum effect where a particle tunnels through a reaction barrier instead of going over it. It is more significant for lighter isotopes. mdpi.comTunneling is more probable for hydrogen than deuterium, potentially increasing the kH/kD ratio beyond what ZPE differences alone would predict. mdpi.com

Vibrational Frequency Calculations for Spectroscopic Assignments

Computational chemistry provides an indispensable tool for understanding the vibrational spectra (e.g., Infrared and Raman) of molecules. q-chem.com For a molecule like this compound, theoretical frequency calculations are vital for assigning specific absorption bands to particular vibrational modes. core.ac.uk This is especially important given the complexity introduced by deuteration, which shifts vibrational frequencies, particularly those involving the substituted atoms.

The calculation process begins with a geometry optimization of the molecule at a chosen level of theory (e.g., Density Functional Theory - DFT). q-chem.com Following optimization, a Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) is computed. Diagonalization of this mass-weighted Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes. openmopac.netfaccts.de

For this compound, the most significant changes compared to its non-deuterated counterpart are expected for modes involving carbon-deuterium bonds.

Expected Vibrational Shifts:

C-D Stretching Frequencies: The C-H stretching vibrations in alkanols typically appear in the 2850–3000 cm⁻¹ region. Due to the increased reduced mass, the corresponding C-D stretching frequencies are expected to shift to a lower wavenumber, approximately in the 2100–2200 cm⁻¹ range.

C-D Bending Frequencies: Bending modes (scissoring, wagging, twisting) involving the deuterated methylene (B1212753) groups (CD₂) will also shift to lower frequencies compared to the CH₂ modes in the standard compound.

A 2011 study utilized this compound as a precursor to generate the deuterated β-hydroxyethylperoxy radical (HO-CD₂CD₂-O-O•) for spectroscopic analysis. aip.org While the study focused on the resulting radical, the synthesis and use of the deuterated precursor underscore its importance in spectroscopic investigations where unambiguous assignment is critical. Computational frequency calculations would have been essential to distinguish the spectral features of the deuterated radical from any non-deuterated contaminants. aip.org

Table 2: Calculated vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for this compound This table presents a hypothetical comparison based on known frequency shifts from deuteration. Actual calculated values would require a specific computational study.

Vibrational ModeTypical Range for H-analogue (ICH₂CH₂OH)Expected Shift upon DeuterationPredicted Range for D4-analogue (ICD₂CD₂OH)
O-H Stretch 3200 - 3600Minimal3200 - 3600
C-H Stretch 2850 - 3000Large, to lower frequencyN/A
C-D Stretch N/AN/A~2100 - 2200
CH₂ Scissoring 1450 - 1470Large, to lower frequencyN/A
CD₂ Scissoring N/AN/A~1050 - 1100
C-O Stretch 1000 - 1260Minor980 - 1240
C-C Stretch 800 - 1000Minor780 - 980
C-I Stretch 500 - 600Minor490 - 590

These theoretical calculations, by predicting the positions of key vibrational bands, allow experimentalists to confidently assign their observed spectra, confirming the structure of the synthesized or studied molecule and enabling deeper analysis of its chemical properties. core.ac.uk

Applications of 2 Iodoethanol 1,1,2,2 D4 As a Labeled Precursor in Chemical Synthesis

Synthesis of Deuterated Organic Building Blocks and Reagents

The reactivity of 2-Iodoethanol-1,1,2,2-d4, conferred by its hydroxyl (-OH) and iodo (-I) functional groups, allows it to be a starting point for more complex deuterated building blocks. The carbon-iodine bond is susceptible to nucleophilic substitution, while the hydroxyl group can be transformed into other functionalities, making it a bifunctional synthetic tool.

Preparation of Deuterated Alkylating Agents for Derivatization

This compound is an effective precursor for creating deuterated alkylating agents. In this role, the deuterated hydroxyethyl (B10761427) moiety (-CD₂CD₂OH) is transferred to other molecules. The iodine atom serves as a good leaving group in nucleophilic substitution (Sₙ2) reactions. smolecule.com This allows for the attachment of the d4-labeled ethyl group to various nucleophiles, such as amines, thiols, or carbanions.

For example, it can be used to synthesize deuterated N-alkylated compounds, which are crucial in drug development research. Over 50% of top-selling drugs feature N-alkyl groups, and deuteration at these sites can significantly alter metabolic pathways, often enhancing the drug's pharmacokinetic profile. researchgate.netucl.ac.uk The synthesis involves reacting an amine-containing molecule with this compound, where the amine displaces the iodide to form a new carbon-nitrogen bond, thereby incorporating the deuterated ethyl group.

These resulting deuterated alkylating agents are invaluable for derivatization in analytical chemistry, particularly for mass spectrometry-based analyses, where they can be used to tag molecules of interest, facilitating their detection and quantification.

Formation of Deuterated Heterocyclic Compounds and Scaffolds

Heterocyclic compounds are central to medicinal chemistry. This compound serves as a precursor for the synthesis of deuterated heterocyclic structures. Its non-deuterated counterpart, 2-iodoethanol (B1213209), is known to be a key starting material in the synthesis of several neuroexcitants, many of which are heterocyclic in nature. scbt.comfishersci.ca

By using the deuterated version, researchers can prepare isotopically labeled analogs of these complex molecules. For instance, 2-iodoethanol is a documented precursor in the synthesis of α-kainic acid and 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, both of which are potent neuroexcitants with heterocyclic pyrrolidine (B122466) cores. fishersci.ca The synthetic pathway involves using the iodoethanol to introduce a two-carbon unit that is ultimately incorporated into the final heterocyclic ring system. Employing this compound in these synthetic routes yields the corresponding deuterated heterocycles, which are essential for research purposes.

Building Block/Scaffold TypePrecursorKey Reaction TypeExample Application/Product ClassReference
Deuterated Alkylating AgentsThis compoundNucleophilic Substitution (Sₙ2)N-deuterated amines for pharmaceutical research smolecule.comresearchgate.net
Deuterated Heterocyclic CompoundsThis compoundMulti-step synthesis, cyclizationLabeled neuroexcitants (e.g., analogs of α-kainic acid) fishersci.ca

Development of Isotopic Probes for Biochemical and Biomedical Research

The primary application of this compound lies in its role as a precursor for isotopic probes used in biological research. The substitution of hydrogen with deuterium (B1214612) provides a "silent" label that generally does not alter the biological activity of a molecule but makes it distinguishable by analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Tracers for Metabolic Pathway Elucidation in Biological Systems

This compound is explicitly used as a tracer for investigating metabolic pathways. smolecule.com In these studies, a biological system is exposed to a molecule synthesized from this deuterated precursor. After a period of incubation, the system's metabolites are extracted and analyzed. The presence and distribution of the deuterium label among different metabolites provide a map of the biochemical transformations the parent molecule has undergone.

This technique, known as Deuterium Metabolic Imaging (DMI) or spectroscopy (DMS) when used with imaging modalities, allows for the dynamic tracking of metabolic fluxes through pathways like glycolysis and the Krebs cycle. nih.govfrontiersin.org The low natural abundance of deuterium and its favorable MR characteristics make it an excellent choice for such in vivo studies. nih.gov

Precursors for Deuterated Analogs of Bioactive Molecules for Mechanistic Studies

Deuterium labeling is a classic tool for studying reaction mechanisms, leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and broken more slowly than a corresponding carbon-hydrogen (C-H) bond. ucl.ac.uknih.gov By synthesizing a bioactive molecule with deuterium at a specific site using this compound, researchers can determine if the cleavage of that C-H bond is a rate-limiting step in its metabolic degradation or mechanism of action.

If the deuterated analog exhibits a slower rate of metabolism or a different pharmacological profile, it provides strong evidence for the involvement of that specific position in a key biochemical reaction. juniperpublishers.com This approach is widely used to probe the mechanisms of drug-metabolizing enzymes, such as cytochrome P450s, and to investigate the formation of reactive metabolites that may lead to toxicity. ucl.ac.ukjuniperpublishers.com

Use in Synthetic Pathways to Neuroexcitants or Other Pharmaceuticals (as labeled analogs for research purposes)

A significant application of 2-iodoethanol is in the synthesis of neuroexcitants. scbt.comfishersci.ca The deuterated version, this compound, is therefore a valuable precursor for creating labeled versions of these neuroactive compounds for research. smolecule.com These labeled analogs are not intended for therapeutic use but are critical tools for preclinical research, including pharmacokinetic and pharmacodynamic (PK/PD) studies. ucl.ac.uk

For example, the non-deuterated compound is used to prepare:

α-Kainic acid fishersci.ca

α-Isokainic acid

3-(Carboxymethyl)pyrrolidine-2,4-dicarboxylic acid fishersci.ca

α-Dihydroallokainic acid

By using this compound, deuterated versions of these molecules can be synthesized. These labeled compounds can then be used as internal standards in quantitative LC-MS/MS analyses or to study their absorption, distribution, metabolism, and excretion (ADME) profiles without interference from endogenous, non-labeled counterparts. ucl.ac.ukgoogleapis.com

Research ApplicationPrincipleRole of this compoundExampleReference
Metabolic Pathway TracingIsotopic labeling and tracking via MS or NMRPrecursor to a deuterated probe moleculeFollowing the fate of a labeled substrate in a biological system smolecule.comnih.gov
Mechanistic StudiesDeuterium Kinetic Isotope Effect (KIE)Precursor to a specifically deuterated bioactive analogDetermining if C-H bond cleavage is rate-limiting in drug metabolism ucl.ac.ukjuniperpublishers.com
Labeled Pharmaceutical AnalogsUse as internal standards or for ADME studiesPrecursor in the synthesis of a deuterated version of a neuroexcitantSynthesis of labeled α-kainic acid for PK/PD research smolecule.comfishersci.ca

Future Directions and Emerging Research Avenues

Development of Asymmetric and Stereoselective Deuteration Methods for 2-Iodoethanol (B1213209) Analogs

The synthesis of chiral, isotopically labeled molecules is a significant challenge in modern chemistry. Future research will likely focus on developing new catalytic systems capable of introducing deuterium (B1214612) into iodoethanol analogs with high levels of stereocontrol. While methods for the deuteration of alcohols exist, achieving high enantioselectivity in functionalized substrates like iodoethanol remains an area for development.

Emerging strategies that could be adapted for this purpose include:

Transition-Metal Catalysis : Nickel-catalyzed asymmetric deuteration has shown promise for various substrates, including α,β-unsaturated esters and N-sulfonyl imines, using deuterated water (D₂O) or deuterated alcohols as the deuterium source. organic-chemistry.orgbohrium.com These methods achieve high enantioselectivity and deuterium incorporation, offering a template for developing catalysts for iodoethanol analogs. organic-chemistry.org The use of abundant 3d transition metals is a particularly attractive and sustainable approach. bohrium.com

Biocatalysis : Enzymatic transformations offer exceptional selectivity under mild conditions. nih.gov Strategies that use H₂ and D₂O to generate and recycle the deuterated cofactor [4-²H]-NADH can be coupled with various reductases to perform asymmetric deuteration on C=O, C=N, and C=C bonds. nih.gov This biocatalytic approach could be applied to precursors of 2-iodoethanol to create specific chiral deuterated isotopologues.

Deoxygenative Deuteration : A recently developed method uses visible light and D₂O to achieve the deoxygenative deuteration of aliphatic alcohols. organic-chemistry.org The process, which proceeds through a xanthate intermediate, is catalyzed by in situ-formed deuterated 2-mercaptopyridine (B119420) and accommodates a wide range of alcohols, making it a potentially powerful tool for the late-stage modification of complex molecules. organic-chemistry.org

Table 1: Comparison of Emerging Asymmetric Deuteration Methodologies
MethodologyCatalyst/SystemDeuterium SourceApplicable SubstratesKey AdvantagesReference
Nickel-Catalyzed HydrogenationNi(OTf)₂ / Chiral Diphosphine Ligand2-propanol-d8N-Sulfonyl IminesHigh enantioselectivity, high α-selectivity for deuterium placement. bohrium.com
Biocatalytic ReductionNADH-dependent Reductases / H₂-driven cofactor recycling²H₂O (D₂O)Ketones, Imines, AlkenesNear-perfect chemo-, stereo-, and isotopic selectivity; mild conditions. nih.gov
Photocatalytic Deoxygenation2-Mercaptopyridine / Visible LightD₂OPrimary, Secondary, Tertiary Alcohols (via Xanthates)High site-selectivity, broad substrate scope, avoids harsh reagents. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Deuterated Compound Synthesis and Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize synthetic chemistry. nih.govmdpi.com For a specialized molecule like 2-Iodoethanol-1,1,2,2-d4, these technologies can accelerate discovery and optimization.

Key areas of integration include:

Retrosynthesis and Reaction Prediction : AI-driven platforms can analyze vast reaction databases to propose novel and efficient synthetic routes for deuterated compounds. engineering.org.cndesertsci.com These tools can predict viable reactants for a target molecule and suggest optimal reaction conditions, moving beyond traditional, human-driven route design. desertsci.com

Property and Yield Prediction : Machine learning models, such as artificial neural networks (ANNs) and support vector machines (SVMs), can be trained on experimental data to predict reaction outcomes, including yield and selectivity. mdpi.commdpi.com This predictive power can minimize the need for extensive trial-and-error experimentation when developing synthetic protocols for molecules like this compound.

Isotope Labeling Pattern Analysis : ML algorithms can be trained to recognize and predict isotopic labeling patterns from mass spectrometry data. nih.govnih.gov This could be invaluable for confirming the precise location and incorporation of deuterium in this compound during its synthesis and for tracking its metabolic fate in biological systems. nih.gov

Table 2: Applications of AI/ML in Deuterated Compound Research
AI/ML ApplicationModel/Technique ExamplePotential Impact on 2-Iodoethanol-d4 ResearchReference
Retrosynthesis PlanningGraph Neural Networks (GNNs)Designs efficient, multi-step synthesis routes from available starting materials. engineering.org.cn
Reaction Outcome PredictionArtificial Neural Networks (ANN)Predicts reaction yields and optimal conditions, reducing experimental optimization time. mdpi.com
Isotope Pattern AnalysisK-Nearest Neighbors (KNN) RegressionPredicts labeling of unmeasured metabolites; confirms isotopic incorporation from MS data. mdpi.comnih.gov
Isotope Time Series PredictionPiso.AI FrameworkModels and predicts isotope values based on geographic and climate variables. researchgate.net

Advanced In-situ and Operando Spectroscopic Techniques for Real-Time Mechanistic Insights

Understanding the precise reaction mechanisms involving this compound requires analytical tools that can monitor chemical transformations as they happen. In-situ and operando spectroscopy, which characterize catalysts and reactants under actual reaction conditions, are critical for this purpose. acs.org

Future research will benefit from:

Combined Spectroscopies : Setups that allow for simultaneous measurement with multiple techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide complementary information. nih.govcsic.es For a reaction with this compound, FTIR can track changes in functional groups and adsorbed species, while Raman can monitor the structure of the catalyst and key vibrational modes like C-D bonds. nih.govcsic.esnih.gov

Isotopic Labeling as a Mechanistic Probe : The deuterium atoms in this compound serve as a spectroscopic label. The C-D bond has a distinct vibrational frequency compared to the C-H bond, making it easier to track the fate of the molecule and identify reaction intermediates without ambiguity. nih.govnih.gov This has been effectively used in catalysis to distinguish between surface species and elucidate reaction pathways. acs.org

NMR and EPR Spectroscopy : Operando NMR can provide detailed structural information about species forming in a reaction, while electron paramagnetic resonance (EPR) is uniquely suited to detect and monitor paramagnetic intermediates and radical species that may be involved in reaction pathways. rsc.org

Exploration of this compound in Quantum Tunneling Studies

Quantum tunneling is a phenomenon where a particle passes through an energy barrier that it classically should not be able to surmount. wikipedia.org This effect is particularly significant for light particles like hydrogen. wikipedia.orgsurrey.ac.uk The study of the kinetic isotope effect (KIE)—the change in reaction rate when an atom is replaced by its isotope—is a primary tool for detecting tunneling. wikipedia.org

This compound is an ideal candidate for such studies because:

Mass-Dependent Tunneling : A particle's ability to tunnel decreases significantly as its mass increases. pnas.orgnih.gov Since deuterium is twice as massive as hydrogen, a reaction involving the transfer of a deuteron (B1233211) will be much slower than the equivalent transfer of a proton if tunneling is a dominant factor. surrey.ac.ukresearchgate.net This can lead to anomalously large KIE values, which are considered a reliable indicator of tunneling. pnas.orgnih.gov

Elucidating Reaction Mechanisms : The magnitude of the KIE can provide profound insight into the transition state of a reaction. wikipedia.org In some cases, tunneling can be the dominant pathway, especially at low temperatures. nih.gov Studying reactions involving C-H/C-D bond cleavage in this compound and its non-deuterated counterpart can help determine the contribution of quantum effects to the reaction mechanism.

Application in Deuterium NMR-Based Imaging and Sensing Technologies

Deuterium (²H) NMR is an emerging modality for non-invasive imaging and sensing. The extremely low natural abundance of deuterium (0.015%) means that the administration of a deuterated compound results in a signal that is essentially free from background noise. nih.govnih.govutwente.nl This makes molecules like this compound promising candidates for development as probes.

Future applications could include:

Deuterium Metabolic Imaging (DMI) : DMI is a robust technique that uses deuterated substrates, like deuterated glucose, to trace metabolic pathways in vivo. nih.govnih.govresearchgate.net By functionalizing this compound to be taken up by specific cells or participate in a particular metabolic process, it could be developed into a novel DMI agent to visualize tissue biochemistry. nih.govoup.com

NMR-Based Sensors : The NMR signal of a probe molecule can be sensitive to its local environment. Deuterated probes have been designed to measure physiological parameters like pH. utwente.nlmdpi.com The chemical shift of a deuterated imidazole, for instance, changes predictably with pH, allowing for non-invasive measurement. utwente.nl this compound could serve as a scaffold for creating new sensors whose ²H NMR signal reports on specific ions, molecules, or physiological states.

Probes for Molecular Dynamics : In structural biology, deuterium labeling is used to study the dynamics and order of biomolecules. nih.govnih.gov ²H relaxation measurements at specific deuterated sites can provide robust information on bond vector motions. nih.gov While not a biomolecule itself, this compound could be used as a small molecule probe to study binding events or dynamics in complex systems like polymers or liquid crystals. researchgate.net

Table 3: Properties and Applications of Deuterium in NMR/MRI
PropertyDescriptionAdvantage for Imaging/SensingReference
Natural Abundance~0.015%Extremely low background signal, allowing for high-contrast detection of administered probes. nih.govnih.gov
Short T1 RelaxationDeuterium nuclei return to equilibrium quickly.Allows for rapid signal acquisition and efficient imaging protocols. nih.gov
Quadrupolar InteractionAs a spin-1 nucleus, its relaxation is dominated by a strong, local quadrupolar interaction.Makes the NMR signal highly sensitive to local molecular motion and orientation. nih.gov
Chemical Shift²H chemical shifts mirror those of ¹H.Signals are easily predictable and can be sensitive to environmental changes (e.g., pH). nih.govutwente.nl

Q & A

Q. What are the recommended storage conditions for 2-Iodoethanol-1,1,2,2-d4 to ensure stability?

To maintain stability, store the compound in a dark, dry environment at 2–8°C to prevent photodegradation and moisture absorption. Copper stabilization (e.g., copper chips) is recommended to inhibit iodine radical formation, which can lead to decomposition .

Q. How is this compound synthesized, and what isotopic purity is achievable?

Synthesis typically involves acid-catalyzed deuterium exchange (e.g., using D₂O and a strong acid) or reduction of deuterated precursors (e.g., deuterated ethylene oxide with HI). Isotopic purity ≥98 atom% D is achievable, as demonstrated in analogous deuterated compounds like 2-Mercaptoethanol-d4 .

Q. What safety precautions are necessary when handling this compound?

Use gloves, goggles, and a fume hood to avoid skin/eye contact and inhalation. The compound is flammable and may release toxic iodine vapors upon decomposition. Stabilization with copper chips reduces reactivity, and spill protocols should follow guidelines for halogenated organics .

Advanced Research Questions

Q. How does deuteration at the 1,1,2,2 positions affect kinetic isotope effects (KIEs) in SN2 reactions involving 2-Iodoethanol-d4?

Deuteration alters reaction rates due to primary KIEs (C-D vs. C-H bond strength) and secondary KIEs (hyperconjugation effects). For example, in SN2 reactions, the rate decrease for deuterated substrates can be quantified using Arrhenius experiments. Compare reaction kinetics with non-deuterated analogs to isolate isotope effects .

Q. What challenges arise in interpreting NMR data for this compound, and how can they be mitigated?

Deuterium substitution suppresses adjacent proton signals (e.g., CD₂ groups) due to quadrupolar relaxation . Use deuterium decoupling or analyze ¹³C-NMR to track isotopic labeling. For ¹H-NMR, focus on non-deuterated regions (e.g., OH or aromatic protons if functionalized) .

Q. How can this compound be utilized in mechanistic studies of nucleophilic substitution reactions?

Use isotopic labeling to track reaction pathways (e.g., retention/inversion of configuration in SN2). Prepare deuterated alkyl halides and analyze products via mass spectrometry or NMR to confirm isotopic retention. Kinetic studies with varying deuterium positions can resolve stepwise vs. concerted mechanisms .

Q. What methodologies are suitable for analyzing degradation byproducts of 2-Iodoethanol-d4 under oxidative conditions?

Employ GC-MS or HPLC-UV to identify iodine-containing byproducts (e.g., iodoacetic acid). Compare degradation profiles with non-deuterated analogs to assess isotopic effects on stability. Accelerated aging studies under controlled O₂ exposure can model decomposition pathways .

Key Research Considerations

  • Experimental Design : For kinetic studies, ensure temperature control (±0.1°C) to minimize variability in KIE measurements .
  • Data Contradictions : Discrepancies in reaction rates between deuterated/non-deuterated compounds may arise from solvent isotope effects or impurities. Validate purity via elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.